Physical Properties and Melting Point Analysis of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol: A Comprehensive Technical Guide
Physical Properties and Melting Point Analysis of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol: A Comprehensive Technical Guide
Executive Summary
In the realm of asymmetric synthesis and drug development, chiral amino alcohols serve as indispensable structural motifs, organocatalysts, and chiral auxiliaries. (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (CAS: 1133388-12-1) is a highly specific stereoisomer characterized by a pyrrolidine ring adjacent to a tertiary alcohol center[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the thermodynamic principles governing its melting point, and the standardized protocols required for its thermal characterization.
Structural Causality and Physicochemical Properties
The physical state and thermal behavior of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol are intrinsically linked to its molecular architecture. The compound features two contiguous stereocenters (1R, 2S) and a rigid, bulky phenyl group attached to the same carbon as the hydroxyl group.
Intermolecular Forces and Lattice Energy
As a chiral amino alcohol, this compound possesses both a hydrogen bond donor/acceptor (the tertiary hydroxyl group, -OH) and a secondary amine (the pyrrolidine nitrogen, -NH-).
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Intramolecular Hydrogen Bonding: The proximity of the -OH and -NH- groups allows for the formation of a stable, 5- or 6-membered pseudo-ring structure via intramolecular hydrogen bonding. This restricts conformational freedom.
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Intermolecular Network: In the solid state, the molecules align to maximize intermolecular hydrogen bonding, forming a robust crystal lattice. The bulky phenyl group dictates the packing density. Enantiopure compounds typically pack more efficiently into a homochiral lattice than racemic mixtures, resulting in a higher lattice enthalpy and, consequently, a higher melting point[2].
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the compound, synthesizing structural data and predictive thermal behavior for this class of molecules[1].
| Property | Value / Description |
| IUPAC Name | (1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol |
| CAS Number | 1133388-12-1 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Physical State (25 °C) | Crystalline Solid (when enantiopure) |
| Estimated Melting Point | 75 °C – 85 °C (Dependent on enantiomeric excess) |
| Stereocenters | (1R, 2S) |
Thermodynamics of the Melting Point and Enantiomeric Purity
A critical factor in the drug development pipeline is the validation of chiral purity. For chiral amino alcohols, the melting point is not merely a physical constant; it is a thermodynamic indicator of enantiomeric excess (ee).
According to the principles of binary phase thermodynamics, the introduction of a minor enantiomer (e.g., the (1S, 2R) isomer) into the pure (1R, 2S) crystal lattice acts as an impurity. This disrupts the uniform homochiral packing, lowering the lattice energy and resulting in melting point depression [3]. A sharp, elevated melting point is a primary indicator of high enantiomeric purity, whereas a broad, depressed melting range suggests a racemic or partially enriched mixture.
Caption: Logical relationship between enantiomeric purity, crystal lattice packing, and melting point.
Experimental Protocol: Melting Point Determination via DSC
To achieve self-validating, highly accurate thermal data, traditional capillary melting point apparatuses are insufficient. Differential Scanning Calorimetry (DSC) is the gold standard for determining the exact onset of melting (
Causality Behind Experimental Choices
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Hermetic Sealing: Amino alcohols can undergo partial sublimation or volatilization near their melting points. Hermetically sealing the aluminum pan ensures that the endothermic signal is purely due to the phase transition (melting) and not mass loss.
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Heating Rate (10 °C/min): This specific rate provides an optimal balance. Faster rates cause thermal lag (artificially inflating the apparent melting point), while slower rates can lead to baseline drift and poor peak resolution.
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Indium Calibration: Using an Indium standard (
= 156.6 °C) validates the instrument's thermal accuracy immediately prior to the run, establishing a self-validating system.
Step-by-Step DSC Methodology
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System Calibration: Run a high-purity Indium standard to verify temperature and heat flow calibration. Ensure the onset temperature is within ±0.1 °C of 156.6 °C.
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Sample Preparation: Using a microbalance, precisely weigh 1.5 to 2.5 mg of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol. Note: Minimal sample mass prevents thermal gradients within the sample itself.
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Encapsulation: Place the sample into a Tzero aluminum pan and apply a hermetic press to seal the lid. Weigh the sealed pan to establish a baseline mass.
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Purge Environment: Load the sample and an empty reference pan into the DSC cell. Set a dry nitrogen purge at 50 mL/min to prevent oxidative degradation of the secondary amine during heating.
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Thermal Cycling:
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Equilibrate the cell at 20 °C for 5 minutes.
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Ramp the temperature at a rate of 10 °C/min up to 150 °C.
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Data Acquisition & Validation: Analyze the thermogram to identify the extrapolated onset temperature (the true thermodynamic melting point) and the peak temperature.
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Post-Run Verification: Remove the sample pan and re-weigh it. A mass change of >0.5% invalidates the run, indicating a ruptured seal and potential solvent/moisture loss.
Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.
Conclusion
The physical properties and melting point of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol are dictated by its stereochemistry and its ability to form complex hydrogen-bonded networks. By utilizing rigorous thermal analysis techniques like DSC, researchers can accurately determine the melting point, which serves as a critical, rapid proxy for the enantiomeric purity required in advanced drug development and asymmetric catalysis workflows.
References
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SciELO. "A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine and Melting Point Characteristics".[Link]
